2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane
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Overview
Description
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a diazabicyclo[2.2.2]octane core. This compound is known for its nucleophilic properties and is widely used in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Baylis-Hillman reaction and Michael addition.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane involves its nucleophilic properties. The compound acts as a nucleophile in various reactions, attacking electrophilic centers in substrates. This nucleophilicity is attributed to the presence of the diazabicyclo[2.2.2]octane core, which stabilizes the transition state and facilitates the reaction .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a simpler structure, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with similar nucleophilic properties but a different structure.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with applications in drug discovery.
Uniqueness
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and provide additional functionalization sites. This makes it more versatile in various chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
874918-38-4 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H24N2O2/c1-23-19-11-7-17(8-12-19)21-15-3-5-16(6-4-15)22(21)18-9-13-20(24-2)14-10-18/h7-16H,3-6H2,1-2H3 |
InChI Key |
QEPSETNZOOOABI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CCC(N2C4=CC=C(C=C4)OC)CC3 |
Origin of Product |
United States |
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